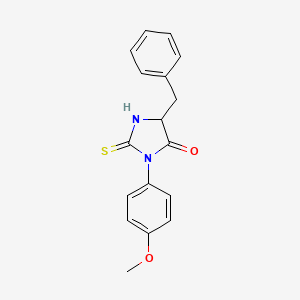

5-Benzyl-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one

Beschreibung

5-BENZYL-3-(4-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tetrahydroimidazole ring substituted with benzyl and methoxyphenyl groups, along with a thioxo group, which contributes to its distinctive properties.

Eigenschaften

Molekularformel |

C17H16N2O2S |

|---|---|

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

5-benzyl-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C17H16N2O2S/c1-21-14-9-7-13(8-10-14)19-16(20)15(18-17(19)22)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,18,22) |

InChI-Schlüssel |

JTNCDKNSZQZFBG-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Benzyl-3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-on beinhaltet typischerweise die Reaktion von Benzylamin, 4-Methoxybenzaldehyd und Thioharnstoff. Der Prozess kann wie folgt zusammengefasst werden:

Kondensationsreaktion: Benzylamin reagiert mit 4-Methoxybenzaldehyd unter Bildung eines Imin-Zwischenprodukts.

Cyclisierung: Das Imin-Zwischenprodukt unterliegt einer Cyclisierung mit Thioharnstoff unter Bildung des Thioxoimidazolidinon-Rings.

Die Reaktion wird üblicherweise unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 5-Benzyl-3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-on unter Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen, höhere Ausbeuten und geringere Produktionskosten. Die Verwendung von Prinzipien der grünen Chemie, wie z. B. lösungsmittelfreie Bedingungen und wiederverwendbare Katalysatoren, wird ebenfalls untersucht, um den Prozess nachhaltiger zu gestalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Benzyl-3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Thioxogruppe in ein Thiol oder Thioether umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den Benzyl- oder Methoxyphenylgruppen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile (z. B. Amine, Thiole) werden unter geeigneten Bedingungen eingesetzt.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole und Thioether.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-Benzyl-3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Beispielsweise kann es in medizinischen Anwendungen Enzyme hemmen, indem es an ihre aktiven Stellen bindet und so den Zugang zum Substrat blockiert. Die Thioxogruppe der Verbindung kann kovalente Bindungen mit nucleophilen Resten in Proteinen eingehen, was zu einer Enzyminaktivierung führt. Zusätzlich können seine aromatischen Gruppen π-π-Wechselwirkungen mit aromatischen Resten in Proteinen eingehen, was die Bindungsaffinität erhöht.

Wirkmechanismus

The mechanism of action of 5-BENZYL-3-(4-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the benzyl and methoxyphenyl groups may enhance binding affinity through hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Benzyl-3-Phenylhydantoin: Ähnliche Struktur, aber ohne die Methoxygruppe.

5-Benzyl-3-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-on: Enthält einen Pyrazolo[1,5-a]pyrimidinon-Kern anstelle von Thioxoimidazolidinon.

5-Benzyl-3-(4-Methoxyphenyl)-1H-pyrazol: Besitzt einen Pyrazolring anstelle von Thioxoimidazolidinon.

Einzigartigkeit

5-Benzyl-3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-on ist aufgrund seines Thioxoimidazolidinon-Kerns einzigartig, der eine bestimmte chemische Reaktivität und biologische Aktivität verleiht. Das Vorhandensein sowohl von Benzyl- als auch von Methoxyphenylgruppen erhöht seine Vielseitigkeit in verschiedenen chemischen Reaktionen und Anwendungen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.